molecular formula C18H24N4O2S B4820687 N-[4-(azepan-1-ylsulfonyl)phenyl]-4,6-dimethylpyrimidin-2-amine

N-[4-(azepan-1-ylsulfonyl)phenyl]-4,6-dimethylpyrimidin-2-amine

Cat. No.: B4820687
M. Wt: 360.5 g/mol
InChI Key: NBXAJCJOKZLCII-UHFFFAOYSA-N
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Description

N-[4-(azepan-1-ylsulfonyl)phenyl]-4,6-dimethylpyrimidin-2-amine is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a pyrimidine ring substituted with dimethyl groups and an azepane sulfonyl phenyl moiety. Its distinct chemical properties make it valuable in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-4,6-dimethylpyrimidin-2-amine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of Dimethyl Groups: Methylation of the pyrimidine ring is achieved using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Azepane Sulfonyl Phenyl Group:

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Optimized reaction conditions, such as temperature control and solvent selection, are crucial for large-scale synthesis. Catalysts and automated systems can further streamline the process, ensuring consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide under the influence of reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring and pyrimidine core can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(azepan-1-ylsulfonyl)phenyl]-4,6-dimethylpyrimidin-2-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound can serve as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it useful in biochemical assays and drug discovery.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features enable it to bind to various biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.

Industry

Industrially, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and resilient materials.

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(morpholin-4-ylsulfonyl)phenyl]-4,6-dimethylpyrimidin-2-amine
  • N-[4-(piperidin-1-ylsulfonyl)phenyl]-4,6-dimethylpyrimidin-2-amine
  • N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-4,6-dimethylpyrimidin-2-amine

Uniqueness

Compared to similar compounds, N-[4-(azepan-1-ylsulfonyl)phenyl]-4,6-dimethylpyrimidin-2-amine exhibits unique properties due to the presence of the azepane ring. This structural feature can influence its binding affinity and specificity towards biological targets, potentially enhancing its efficacy in therapeutic applications.

Properties

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-4,6-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-14-13-15(2)20-18(19-14)21-16-7-9-17(10-8-16)25(23,24)22-11-5-3-4-6-12-22/h7-10,13H,3-6,11-12H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXAJCJOKZLCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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